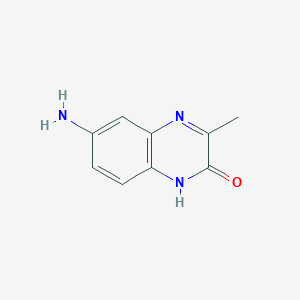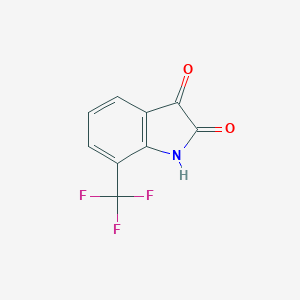![molecular formula C22H34N2O3 B023015 Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate CAS No. 100739-57-9](/img/structure/B23015.png)
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate, also known as Azo-ETB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate is not fully understood, but it is believed to act through various pathways in the body. One proposed mechanism is that Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate may inhibit the activity of certain enzymes or proteins involved in inflammation or tumor growth. Another proposed mechanism is that Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate may interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been found to exhibit a wide range of biochemical and physiological effects in various cell and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has also been found to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate in scientific research is its wide range of biological and pharmacological activities, which make it a versatile compound for investigating various disease pathways. Another advantage is its relatively easy synthesis and purification, which allows for large-scale production. However, one limitation of using Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are many future directions for the investigation of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate in scientific research. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its potential as a drug delivery system, as Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been found to exhibit pH-responsive behavior. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate and its potential interactions with other compounds or pathways in the body.
Méthodes De Synthèse
The synthesis of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate involves the reaction of ethyl 2-bromo-2-phenylbutanoate with 1-(2-aminoethyl)azacyclononane in the presence of a palladium catalyst. This reaction results in the formation of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate, which can be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has also been investigated for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
100739-57-9 |
|---|---|
Nom du produit |
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate |
Formule moléculaire |
C22H34N2O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate |
InChI |
InChI=1S/C22H34N2O3/c1-3-22(21(26)27-4-2,19-13-9-8-10-14-19)20(25)23-15-18-24-16-11-6-5-7-12-17-24/h8-10,13-14H,3-7,11-12,15-18H2,1-2H3,(H,23,25) |
Clé InChI |
WKFDHVSCSSVMOH-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC |
SMILES canonique |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
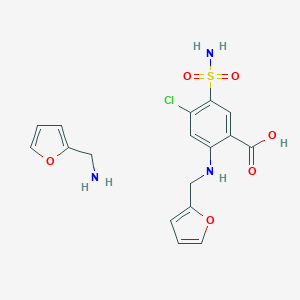
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
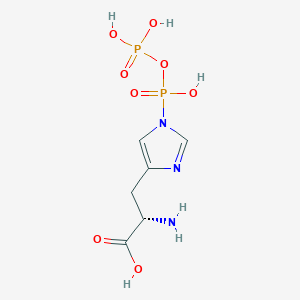
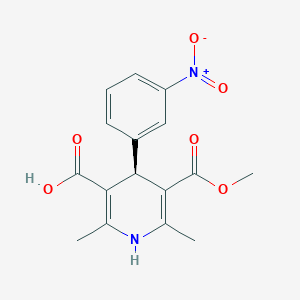
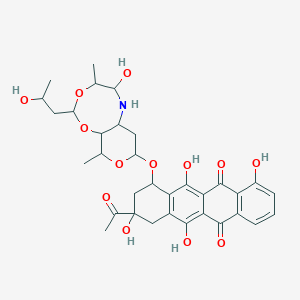
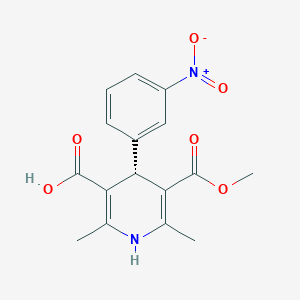
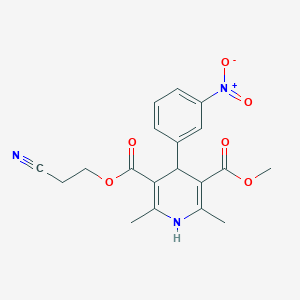
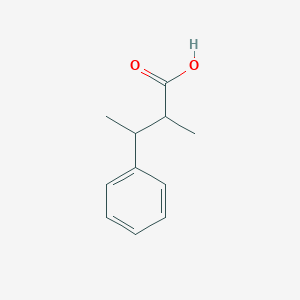
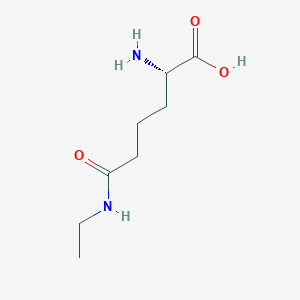
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
